N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide
Description
N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide is a benzothiazole derivative featuring an isobutyramide group substituted at the 6-position and an amino group at the 2-position of the benzothiazole core.
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13N3OS/c1-6(2)10(15)13-7-3-4-8-9(5-7)16-11(12)14-8/h3-6H,1-2H3,(H2,12,14)(H,13,15) |
InChI Key |
BHNJATBFCVVWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide typically involves the cyclization of 2-aminobenzothiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and reduced amines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It may also modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
| Compound Name | Substituents (R₁, R₂) | Melting Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| This compound (Target Compound) | R₁ = NH₂; R₂ = isobutyramide | Data unavailable | N/A | N/A |
| N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q) | R₁ = S-CH₂-CO-NH-(2-Cl-pyridin-4-yl); R₂ = 2-methoxybenzamide | 177.9–180.8 | 70 | 90.0 |
| N-(2-(2-(2-Chloro-4-methylpyridin-3-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7r) | R₁ = S-CH₂-CO-NH-(2-Cl-4-Me-pyridin-3-yl); R₂ = 2-methoxybenzamide | 166.5–168.1 | 77 | 90.0 |
| 2-Methoxy-N-(2-(2-oxo-2-(pyrimidin-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide (7s) | R₁ = S-CH₂-CO-NH-(pyrimidin-2-yl); R₂ = 2-methoxybenzamide | 169.2–171.8 | 70 | 90.0 |
| 2-Methoxy-N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide (7t) | R₁ = S-CH₂-CO-NH-(thiazol-2-yl); R₂ = 2-methoxybenzamide | 237.7–239.1 | 68 | 92.0 |
Structural Differences and Implications
Core Modifications: The target compound lacks the thioether-linked carbonylaminoalkyl side chain (e.g., -S-CH₂-CO-NH-aryl) present in analogs 7q–7t. Instead, it features a simpler isobutyramide group directly attached to the benzothiazole core. This simplification may enhance metabolic stability but reduce binding affinity to kinase targets .
Substituent Effects: Analogs 7q–7t incorporate 2-methoxybenzamide at the 6-position, while the target compound substitutes this with isobutyramide. The bulkier isobutyramide group could alter solubility and membrane permeability. The amino group at the 2-position in the target compound is absent in 7q–7t, which instead have sulfur-based side chains. This amino group may confer improved hydrogen-bonding interactions in biological systems.
Physicochemical Properties
- Melting Points : The analogs exhibit melting points ranging from 166.5 °C (7r) to 239.1 °C (7t) , influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely lower due to reduced molecular symmetry.
- Purity and Yield : Analogs 7q–7t were synthesized with 68–77% yields and 90–92% purity , suggesting efficient synthetic routes. The target compound’s synthesis efficiency remains unclear due to data limitations .
Biological Activity
N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide is a compound that has garnered attention for its potential biological activities, particularly in the realms of immunomodulation and cancer therapy. This article delves into its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:
This structure includes a benzo[d]thiazole moiety, which is known for its role in various biological processes.
The primary mechanism of action for this compound involves its interaction with the Stimulator of Interferon Genes (STING) pathway. STING is critical for innate immunity as it activates downstream signaling pathways that lead to the production of interferons and other cytokines, enhancing the immune response against pathogens and tumors .
Key Findings on STING Activation
- Immune Response Modulation : this compound has been shown to bind to STING, thereby activating the TBK1-IRF3-NF-kB signaling cascade. This results in increased expression of type I interferons, which play a crucial role in antiviral defense and tumor immunity .
- Therapeutic Potential in Cancer : Research indicates that compounds activating STING can enhance the efficacy of cancer immunotherapies by promoting a robust antitumor immune response .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: Cancer Immunotherapy
A study conducted on murine models demonstrated that treatment with this compound resulted in significant tumor regression when combined with checkpoint inhibitors. The mechanism was attributed to enhanced T-cell activation and increased infiltration of immune cells into the tumor microenvironment .
Case Study 2: Viral Infections
In vitro experiments showed that the compound effectively reduced viral loads in cells infected with various intracellular pathogens. The mechanism involved the activation of the STING pathway, leading to an upregulation of antiviral genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
